molecular formula C19H18N4O3S3 B2839698 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 362502-03-2

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2839698
CAS RN: 362502-03-2
M. Wt: 446.56
InChI Key: NOSDFAHZHPRHTD-UHFFFAOYSA-N
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Description

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S3 and its molecular weight is 446.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis of thiazoles and their derivatives, emphasizing their potential antimicrobial activities. For example, the work by Wardkhan et al. (2008) investigates the synthesis of thiazoles and their fused derivatives, evaluating their antimicrobial activities against various bacterial and fungal isolates. Such research highlights the potential of thiazole-containing compounds in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Antifungal Effects

The antifungal effects of specific derivatives have been studied, revealing the potential of such compounds in addressing fungal infections. Jafar et al. (2017) synthesized compounds that exhibited significant antifungal activities against Aspergillus terreus and Aspergillus niger, showcasing the importance of chemical modifications in enhancing biological activities (N. N. Jafar et al., 2017).

Anti-Inflammatory and Analgesic Agents

The development of compounds with anti-inflammatory and analgesic properties is another area of research. Abu‐Hashem et al. (2020) synthesized novel derivatives and evaluated them as cyclooxygenase inhibitors, showing significant analgesic and anti-inflammatory activities. This suggests that such compounds could be further explored for their therapeutic potentials in treating pain and inflammation (A. Abu‐Hashem et al., 2020).

Antitumor Evaluation

The antitumor evaluation of heterocyclic compounds derived from similar structures has been conducted, with some showing promising results against various cancer cell lines. Shams et al. (2010) investigated the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds, highlighting their high inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (H. Shams et al., 2010).

Synthesis of Novel Derivatives

The exploration of novel synthesis routes and the evaluation of the pharmacological activities of derivatives indicate the ongoing interest in leveraging the chemical framework for various applications. Kerru et al. (2019) prepared new series of derivatives and tested them for their antimicrobial activity, demonstrating their effectiveness against several bacterial and fungal strains (Nagaraju Kerru et al., 2019).

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S3/c1-2-26-13-5-3-12(4-6-13)23-17(25)16-14(7-9-27-16)21-19(23)29-11-15(24)22-18-20-8-10-28-18/h3-6,8,10H,2,7,9,11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSDFAHZHPRHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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